5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
CAS No.: 59223-23-3
Cat. No.: VC3806793
Molecular Formula: C12H16INO
Molecular Weight: 317.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59223-23-3 |
|---|---|
| Molecular Formula | C12H16INO |
| Molecular Weight | 317.17 g/mol |
| IUPAC Name | 1,2,3,3-tetramethylindol-1-ium-5-ol;iodide |
| Standard InChI | InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H |
| Standard InChI Key | QSSOQZGDUDZIAO-UHFFFAOYSA-N |
| SMILES | CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-] |
| Canonical SMILES | CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-] |
Introduction
Molecular Identity and Structural Features
Systematic Nomenclature and Formula
The compound is formally classified under two distinct IUPAC nomenclature systems, reflecting variations in positional numbering and tautomeric representation:
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1,2,3,3-Tetramethylindol-1-ium-5-ol; iodide (PubChem designation)
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5-Hydroxy-1,3,3-trimethyl-2-methyleneindolin-1-ium iodide (Sigma-Aldrich designation)
This discrepancy arises from alternative interpretations of the indolium core’s substitution pattern. The molecular formula is uniformly reported as C₁₂H₁₆INO, with a molecular weight of 317.17 g/mol .
Table 1: Core Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆INO | |
| Molecular Weight | 317.17 g/mol | |
| CAS Registry Number | 59223-23-3 | |
| SMILES Notation | CC1=N+C.[I-] | |
| InChI Key (PubChem) | QSSOQZGDUDZIAO-UHFFFAOYSA-N | |
| InChI Key (Sigma-Aldrich) | BYQIAHLZPGTJKE-UHFFFAOYSA-N |
Structural Analysis
The compound features a 1,2,3,3-tetramethylindol-1-ium cationic core, where the nitrogen atom is quaternized with three methyl groups and one hydroxy-substituted aromatic ring. The iodide counterion balances the positive charge. Key structural attributes include:
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A planar indolium aromatic system with methyl groups at positions 1, 2, and 3.
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A hydroxyl group at position 5, introducing potential hydrogen-bonding capacity .
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Steric hindrance from the 3,3-dimethyl substituents, which may influence reactivity and crystallinity .
Physicochemical and Hazard Profiles
Physical Properties
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Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) and limited solubility in hydrocarbons.
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Stability: Susceptibility to hydrolysis under strongly acidic or basic conditions due to the labile iodide counterion .
Hazard Classification
The compound is labeled with GHS07 (Harmful) hazard pictograms, accompanied by the following risk phrases:
Table 3: Hazard and Precautionary Statements
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Ensure adequate ventilation |
Handling protocols mandate the use of personal protective equipment (PPE) and adherence to fume hood protocols during weighing or dissolution .
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